molecular formula C22H42O6 B089404 Di(2-hexyloxyethyl) adipate CAS No. 110-32-7

Di(2-hexyloxyethyl) adipate

Cat. No. B089404
CAS RN: 110-32-7
M. Wt: 402.6 g/mol
InChI Key: BUOCZPSVAWQIOT-UHFFFAOYSA-N
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Description

Di(2-hexyloxyethyl) adipate (DHEA) is a synthetic ester that belongs to the family of adipate esters. DHEA is widely used in scientific research as a plasticizer, solvent, and carrier in various applications.

Mechanism Of Action

Di(2-hexyloxyethyl) adipate acts as a plasticizer by reducing the glass transition temperature of the polymer matrix and increasing its flexibility. Di(2-hexyloxyethyl) adipate also improves the mechanical properties of the polymer, such as tensile strength, elongation at break, and impact resistance. Di(2-hexyloxyethyl) adipate acts as a solvent by dissolving the polymer matrix and facilitating the mixing of other ingredients. Di(2-hexyloxyethyl) adipate acts as a carrier by encapsulating the active ingredient and releasing it over time.

Biochemical And Physiological Effects

Di(2-hexyloxyethyl) adipate has no known biochemical or physiological effects on humans or animals. Di(2-hexyloxyethyl) adipate is not toxic, mutagenic, or carcinogenic. Di(2-hexyloxyethyl) adipate is not absorbed through the skin and does not accumulate in the body. Di(2-hexyloxyethyl) adipate is biodegradable and does not persist in the environment.

Advantages And Limitations For Lab Experiments

Di(2-hexyloxyethyl) adipate has several advantages for lab experiments, including its high solubility, low toxicity, and compatibility with various polymers and active ingredients. Di(2-hexyloxyethyl) adipate is also easy to handle, store, and transport. However, Di(2-hexyloxyethyl) adipate has some limitations, such as its low boiling point, which makes it difficult to handle at high temperatures. Di(2-hexyloxyethyl) adipate also has a limited compatibility with some solvents and polymers, which may affect the properties of the final product.

Future Directions

There are several future directions for the use of Di(2-hexyloxyethyl) adipate in scientific research. One direction is the development of new polymeric materials with improved properties, such as biodegradability, biocompatibility, and antimicrobial activity. Another direction is the use of Di(2-hexyloxyethyl) adipate as a carrier for active ingredients in drug delivery systems, such as nanoparticles, liposomes, and micelles. Di(2-hexyloxyethyl) adipate can also be used as a plasticizer and solvent in the production of bio-based materials, such as bioplastics and biocomposites. Finally, Di(2-hexyloxyethyl) adipate can be used as a surfactant and emulsifier in various applications, such as food, cosmetics, and personal care products.
Conclusion:
Di(2-hexyloxyethyl) adipate is a versatile adipate ester that has numerous scientific research applications. Di(2-hexyloxyethyl) adipate is synthesized by the reaction of hexanol and adipic acid and is used as a plasticizer, solvent, and carrier in various applications. Di(2-hexyloxyethyl) adipate has no known biochemical or physiological effects on humans or animals and is biodegradable and environmentally friendly. Di(2-hexyloxyethyl) adipate has several advantages and limitations for lab experiments and has several future directions for the use in scientific research.

Scientific Research Applications

Di(2-hexyloxyethyl) adipate has a wide range of scientific research applications, including the synthesis of polymeric materials, such as polyurethanes, polyesters, and polycarbonates. Di(2-hexyloxyethyl) adipate is also used as a solvent and plasticizer in the production of adhesives, coatings, and inks. Di(2-hexyloxyethyl) adipate is a carrier for various active ingredients, such as drugs, fragrances, and flavors.

properties

CAS RN

110-32-7

Product Name

Di(2-hexyloxyethyl) adipate

Molecular Formula

C22H42O6

Molecular Weight

402.6 g/mol

IUPAC Name

bis(2-hexoxyethyl) hexanedioate

InChI

InChI=1S/C22H42O6/c1-3-5-7-11-15-25-17-19-27-21(23)13-9-10-14-22(24)28-20-18-26-16-12-8-6-4-2/h3-20H2,1-2H3

InChI Key

BUOCZPSVAWQIOT-UHFFFAOYSA-N

SMILES

CCCCCCOCCOC(=O)CCCCC(=O)OCCOCCCCCC

Canonical SMILES

CCCCCCOCCOC(=O)CCCCC(=O)OCCOCCCCCC

Other CAS RN

110-32-7

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a reactor consisting of a 300-cc four-necked flask, a stirrer, a thermometer, a nitrogen inlet tube, a nitrogen line, a Dean-Stark tube, a condenser, a three-way cock, and a vacuum apparatus were placed 36.54 g (0.25 mole) of adipic acid, 87.74 g (0.60 mole) of ethylene glycol mono-n-hexyl ether, 2.38 g (0.0125 mole) of para-toluenesulfonic acid monohydrate, and 86 g of toluene and the mixture was allowed to react with stirring at 85° C. for 30 hours in a nitrogen atmosphere. An aqueous solution of sodium hydroxide was added to the reaction mixture to neutralize the para-toluenesulfonic acid and the oily layer was separated from the aqueous layer. The oily layer was washed with alkali and then with water and the oily layer was separated and dried over anhydrous sodium sulfate. The oil was stripped of water, ethylbenzene, and the unchanged ethylene glycol mono-n-hexyl ether by distillation to yield di(hexyloxyethyl) adipate.
Quantity
36.54 g
Type
reactant
Reaction Step One
Quantity
87.74 g
Type
reactant
Reaction Step Two
Quantity
2.38 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
86 g
Type
solvent
Reaction Step Six

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